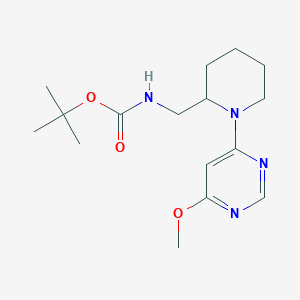

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

Descripción

The compound tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate (referred to hereafter as Compound A) is a carbamate-protected amine featuring a piperidine ring substituted with a 6-methoxy-pyrimidin-4-yl group. Its structure comprises:

- A tert-butyl carbamate group attached to a methylene chain.

- A piperidine ring with a pyrimidine substituent at the 1-position.

- A methoxy group at the 6-position of the pyrimidine ring.

This scaffold is common in medicinal chemistry, serving as an intermediate for drug candidates targeting enzymes or receptors, particularly kinases, due to the pyrimidine moiety’s role in hydrogen bonding .

Propiedades

IUPAC Name |

tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-7-5-6-8-20(12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQIGVMEEOMYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118669 | |

| Record name | Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353989-74-8 | |

| Record name | Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine derivative and the methoxypyrimidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to prevent unwanted side reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .

Análisis De Reacciones Químicas

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Substituent Variations on the Pyrimidine/Pyridine Ring

The substituent at the 6-position of the pyrimidine ring significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy analog (CAS 1353989-78-2) has higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Dimethoxy Pyridine : The 5,6-dimethoxy pyridine (CAS 1142192-08-2) lacks the piperidine ring but demonstrates how methoxy groups enhance solubility in polar solvents .

Modifications to the Piperidine Ring

The piperidine ring’s substitution pattern affects conformational flexibility and target engagement:

Key Observations :

Functional Group Additions and Their Impact

Additional functional groups modulate reactivity and bioactivity:

Key Observations :

Actividad Biológica

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate, with the CAS number 1353980-25-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H26N4O3

- Molar Mass : 322.4 g/mol

- Storage Conditions : Store at room temperature in a sealed and dry environment .

The compound is primarily recognized for its interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response by recognizing pathogens and initiating inflammatory processes. Research indicates that tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate acts as an antagonist to these receptors, which may provide therapeutic benefits in conditions characterized by excessive inflammation or autoimmune responses .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties:

- It exhibits strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at concentrations as low as 0.78 to 3.125 µg/mL. This efficacy is comparable to that of last-resort antibiotics such as vancomycin and linezolid .

- The compound shows no activity against Gram-negative bacteria, which may limit its application in treating infections caused by these pathogens.

Cytotoxicity and Safety Profile

In vitro studies have demonstrated that tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate has a selective toxicity profile:

- The compound exhibited minimal cytotoxic effects on mammalian cell lines (e.g., lung MCR-5 and skin BJ fibroblast cells), indicating a favorable safety margin for potential therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various strains of bacteria. Results showed potent bactericidal activity against both susceptible and resistant strains, suggesting its potential as a new antimicrobial agent.

- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses via TLR inhibition. Results indicated a reduction in pro-inflammatory cytokine production in treated macrophages, supporting its use in conditions like systemic lupus erythematosus .

Data Table: Summary of Biological Activities

| Activity Type | Description | Effective Concentration |

|---|---|---|

| Antibacterial | Effective against MRSA, VREfm | 0.78 - 3.125 µg/mL |

| Cytotoxicity | Minimal effects on mammalian cell lines | >100 µg/mL |

| TLR Inhibition | Reduces pro-inflammatory cytokine production | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.